

2,4-Diisopropylphenol: An In-Depth Technical Guide on a Key Propofol Impurity

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Compound of Interest

Compound Name: 2,4-Diisopropylphenol

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Executive Summary

Propofol (2,6-diisopropylphenol), a widely used intravenous anesthetic agent, is known to contain several process-related impurities that can influence its safety and efficacy. Among these, **2,4-diisopropylphenol**, an isomer of propofol, is a significant impurity often designated as "Propofol Impurity A" in pharmacopoeial monographs. This technical guide provides a comprehensive overview of **2,4-diisopropylphenol**, including its chemical and physical properties, synthesis, analytical detection methods, and available toxicological and pharmacological data. The guide is intended to serve as a critical resource for researchers, scientists, and drug development professionals involved in the quality control, safety assessment, and regulatory aspects of propofol.

Introduction to 2,4-Diisopropylphenol

2,4-Diisopropylphenol is a phenol derivative that arises as a by-product during the synthesis of propofol. The primary manufacturing route for propofol involves the Friedel-Crafts alkylation of phenol with propylene or isopropanol. In this reaction, the electrophilic isopropyl groups can substitute at various positions on the phenol ring. While the desired product is the 2,6-disubstituted isomer (propofol), steric and electronic factors can lead to the formation of other isomers, including **2,4-diisopropylphenol** and 2,4,6-triisopropylphenol.[1] The presence of these impurities is carefully controlled in pharmaceutical-grade propofol to ensure patient safety and product consistency.

Chemical and Physical Properties

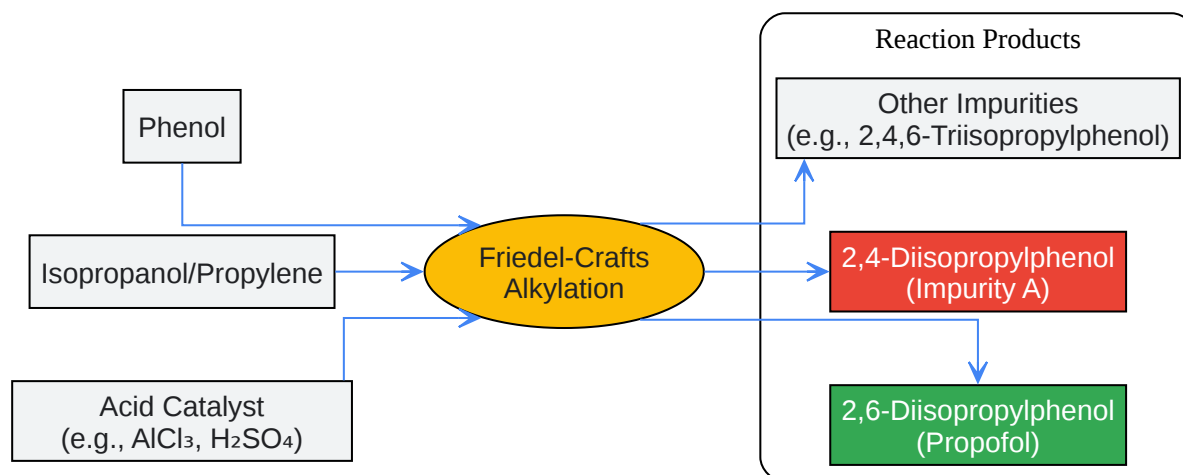
The chemical and physical properties of **2,4-diisopropylphenol** are summarized in the table below.

Property	Value	References
IUPAC Name	2,4-di(propan-2-yl)phenol	[2]
Synonyms	Propofol EP Impurity A, 2,4-Bis(1-methylethyl)phenol	[2]
CAS Number	2934-05-6	[2]
Molecular Formula	C ₁₂ H ₁₈ O	[2]
Molecular Weight	178.27 g/mol	[2]
Appearance	Colorless to light yellow liquid	[3]
Boiling Point	79-80 °C (literature)	[3]
Density	0.948 g/mL at 25 °C (literature)	[3]
Refractive Index	n _{20/D} 1.5130 (literature)	[3]
Solubility	Sparingly soluble in water (0.25 g/L at 25°C)	[3]

Synthesis and Formation

The primary route for the synthesis of propofol and the concurrent formation of **2,4-diisopropylphenol** is the Friedel-Crafts alkylation of phenol. This electrophilic aromatic substitution reaction is typically catalyzed by a Lewis acid, such as aluminum chloride, or a Brønsted acid like sulfuric acid.[4][5]

The general workflow for this synthesis is depicted in the following diagram:



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Figure 1: General workflow for the synthesis of propofol and the formation of **2,4-diisopropylphenol**.

Experimental Protocol: Friedel-Crafts Alkylation of Phenol (Illustrative)

While a specific, detailed protocol for the sole synthesis of **2,4-diisopropylphenol** is not readily available in the reviewed literature, the following is an illustrative procedure for the Friedel-Crafts alkylation of phenol which is known to produce a mixture of isopropylphenol isomers, including the 2,4-isomer.

Materials:

- Phenol
- Isopropanol
- Anhydrous aluminum chloride (AlCl₃)
- Anhydrous solvent (e.g., nitrobenzene or carbon disulfide)

- Hydrochloric acid (HCl), dilute
- Sodium bicarbonate (NaHCO_3) solution, saturated
- Anhydrous magnesium sulfate (MgSO_4)
- Ice bath
- Heating mantle with stirrer
- Separatory funnel
- Distillation apparatus

Procedure:

- In a three-necked flask equipped with a stirrer, dropping funnel, and reflux condenser, dissolve phenol in the anhydrous solvent.
- Cool the flask in an ice bath and slowly add anhydrous aluminum chloride in portions with continuous stirring.
- From the dropping funnel, add isopropanol dropwise to the reaction mixture while maintaining the low temperature.
- After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat under reflux for a specified period to complete the reaction.
- Cool the reaction mixture and pour it slowly into a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
- Separate the organic layer using a separatory funnel.
- Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and again with water.
- Dry the organic layer over anhydrous magnesium sulfate.

- Filter to remove the drying agent and remove the solvent by distillation.
- The resulting crude product, a mixture of isopropylphenol isomers, can be further purified by fractional distillation or chromatography to isolate **2,4-diisopropylphenol**.

Analytical Methods for Detection and Quantification

The control of **2,4-diisopropylphenol** in propofol is crucial for ensuring the quality and safety of the final drug product. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the most common analytical techniques employed for this purpose.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds like propofol and its isomers. The separation is achieved based on the differential partitioning of the analytes between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column. The mass spectrometer then provides mass-to-charge ratio information, allowing for confident identification of the eluted compounds.

Illustrative GC-MS Experimental Protocol:

Instrumentation:

- Gas chromatograph coupled to a mass spectrometer (GC-MS)
- Capillary column: e.g., 5% phenyl methylpolysiloxane (30 m x 0.25 mm, 0.25 µm film thickness)

GC Parameters:

- Injector Temperature: 250 °C
- Injection Mode: Split or splitless
- Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)
- Oven Temperature Program:

- Initial temperature: 50 °C, hold for 2 minutes
- Ramp: 10 °C/min to 250 °C
- Final hold: 5 minutes
- Transfer Line Temperature: 280 °C

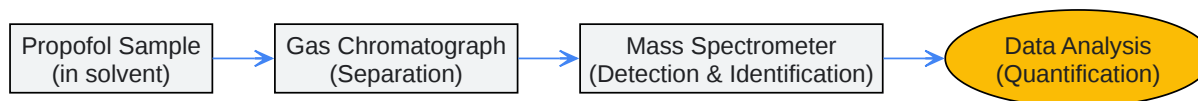
MS Parameters:

- Ion Source: Electron Ionization (EI) at 70 eV
- Source Temperature: 230 °C
- Quadrupole Temperature: 150 °C
- Scan Range: m/z 40-300

Sample Preparation:

- Accurately weigh a sample of propofol.
- Dissolve the sample in a suitable solvent (e.g., methanol or hexane) to a known concentration.
- Inject an appropriate volume (e.g., 1 µL) into the GC-MS system.

The following diagram illustrates the general workflow for GC-MS analysis:



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Figure 2: General workflow for the GC-MS analysis of propofol impurities.

High-Performance Liquid Chromatography (HPLC)

HPLC is another widely used technique for the analysis of propofol and its impurities. It offers the advantage of operating at ambient temperature, which is beneficial for thermally labile compounds. The separation is based on the distribution of the analytes between a liquid mobile phase and a solid stationary phase packed in a column.

Illustrative HPLC Experimental Protocol:[\[6\]](#)[\[7\]](#)[\[8\]](#)

Instrumentation:

- High-performance liquid chromatograph with a UV detector
- Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Chromatographic Conditions:

- Mobile Phase: A mixture of acetonitrile and water (e.g., 70:30 v/v).
- Flow Rate: 1.0 mL/min.
- Column Temperature: Ambient or controlled (e.g., 30 °C).
- Detection Wavelength: 270 nm.
- Injection Volume: 20 µL.

Sample Preparation:

- Prepare a stock solution of the propofol sample in the mobile phase or a suitable solvent like methanol.
- Prepare a series of calibration standards of **2,4-diisopropylphenol** in the same solvent.
- Filter all solutions through a 0.45 µm filter before injection.

Pharmacopoeial Standards and Limits

Both the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP) provide monographs for propofol that include limits for related substances. **2,4-Diisopropylphenol** is

listed as "Propofol Related Compound A" in the USP and "Propofol Impurity A" in the EP.

Pharmacopoeia	Impurity Name	Limit
United States Pharmacopeia (USP)	Propofol Related Compound A	Not more than 0.05% of each of the other individual impurities is found.
European Pharmacopoeia (EP)	Propofol Impurity A	The area of the peak due to impurity A is not more than the area of the corresponding peak in the chromatogram obtained with the reference solution (0.1%).

Note: The limits can vary slightly depending on the specific test method outlined in the monograph and should always be consulted directly for the most current information.

Toxicological and Pharmacological Profile

The available toxicological and pharmacological data for **2,4-diisopropylphenol** is limited, especially when compared to the extensive research on propofol.

Toxicological Data

Acute Toxicity:

- LD50 (Intravenous, Mouse): 120 mg/kg.

Hazard Classifications (GHS):[\[2\]](#)[\[3\]](#)

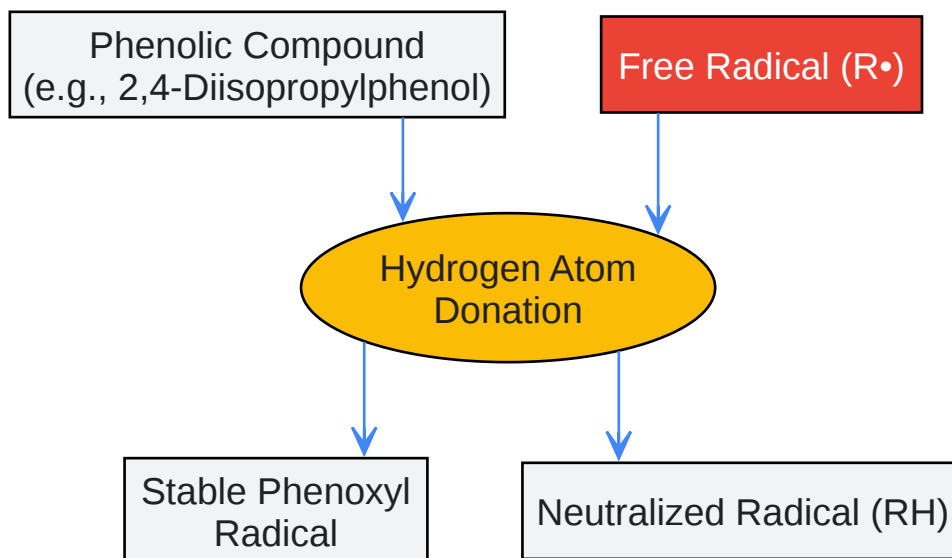
- Skin Corrosion/Irritation: Category 2 (Causes skin irritation).
- Serious Eye Damage/Eye Irritation: Category 2 (Causes serious eye irritation).
- Specific Target Organ Toxicity (Single Exposure): Category 3 (May cause respiratory irritation).

Pharmacological Activity

There is a significant lack of publicly available data on the specific pharmacological effects and signaling pathways of **2,4-diisopropylphenol**. The primary mechanism of action for propofol is the potentiation of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor.[9][10] It is plausible that **2,4-diisopropylphenol**, as a structural isomer, may also interact with GABA-A receptors, but the extent and nature of this interaction have not been well-characterized in the scientific literature.

Antioxidant Activity: Phenolic compounds, including propofol, are known to possess antioxidant properties due to their ability to donate a hydrogen atom from the hydroxyl group to scavenge free radicals.[11] While it is expected that **2,4-diisopropylphenol** also exhibits antioxidant activity, a direct quantitative comparison with propofol is not readily available in the reviewed literature.

The general mechanism of antioxidant action for phenolic compounds is illustrated below:



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Figure 3: General mechanism of antioxidant activity of phenolic compounds.

Conclusion

2,4-Diisopropylphenol is a critical process-related impurity in the synthesis of propofol that requires careful monitoring and control. While robust analytical methods such as GC-MS and HPLC are available for its detection and quantification, there is a notable gap in the scientific literature regarding its specific pharmacological and toxicological profile. Further research is warranted to fully elucidate the biological activity of **2,4-diisopropylphenol** to better understand its potential impact on the safety and efficacy of propofol formulations. This guide provides a foundational understanding of this impurity and serves as a call for continued investigation in this area.

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